![molecular formula C9H15NO2 B2383130 Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate CAS No. 1936435-62-9](/img/structure/B2383130.png)
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate, also known as methyl homotropane, is a chemical compound that belongs to the tropane family. It is a bicyclic compound that contains a nitrogen atom in its structure. Methyl homotropane has been the subject of extensive scientific research due to its potential use in the development of drugs for various medical conditions.
Mechanism of Action
Methyl homotropane acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in an increase in dopamine signaling in the brain, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects
Methyl homotropane has been found to have various biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. It has also been found to have an analgesic effect, which means that it can reduce pain.
Advantages and Limitations for Lab Experiments
Methyl homotropane has several advantages and limitations for lab experiments. One advantage is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in various physiological and behavioral processes. However, one limitation is that it has a short half-life, which means that its effects are relatively short-lived.
Future Directions
There are several future directions for the study of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane. One direction is the development of more potent and selective dopamine reuptake inhibitors based on the structure of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane. Another direction is the study of the long-term effects of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane on dopamine signaling and behavior. Additionally, Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane could be studied in combination with other drugs to determine its potential as a treatment for various medical conditions.
Conclusion
In conclusion, Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane is a chemical compound that has been extensively studied for its potential use in the development of drugs for various medical conditions. It acts as a dopamine reuptake inhibitor and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations due to its short half-life. There are several future directions for the study of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate homotropane, including the development of more potent and selective dopamine reuptake inhibitors and the study of its long-term effects on dopamine signaling and behavior.
Synthesis Methods
Methyl homotropane can be synthesized through several methods, including the reduction of tropinone, which is a natural product found in plants such as Atropa belladonna and Hyoscyamus niger. Another method involves the alkylation of 2-pyrrolidone with 1-chloro-3-Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate-2-butene, followed by the reduction of the resulting intermediate with lithium aluminum hydride.
Scientific Research Applications
Methyl homotropane has been the subject of extensive scientific research due to its potential use in the development of drugs for various medical conditions. It has been studied as a potential treatment for addiction, particularly for cocaine and methamphetamine addiction. Methyl homotropane has been found to block the reuptake of dopamine, a neurotransmitter that plays a role in addiction. It has also been studied as a potential treatment for Parkinson's disease, as it has been found to increase the release of dopamine in the brain.
properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)10-6-9/h7,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHPMJOFGNYZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate |
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